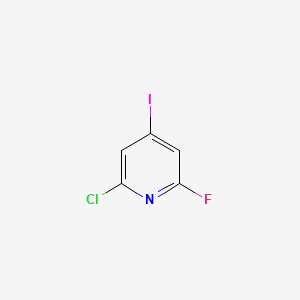
2-Chloro-6-fluoro-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-4-iodopyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and fluorine atoms, followed by iodination. For instance, 2-chloropyridine can be fluorinated using fluorine gas diluted with nitrogen to yield 2-chloro-6-fluoropyridine . Subsequently, iodination can be achieved through a diazotation-Sandmeyer reaction, where the amino group is diazotized and replaced with iodine .
Industrial Production Methods
Industrial production of fluoropyridine compounds, including this compound, often employs optimized reaction conditions to enhance yield and purity. The improved Blaz-Schiemann reaction is one such method, which involves bromination and fluorination of aminopyridine compounds under controlled conditions to minimize side reactions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions with aryl boronates to form C-C bonds, which is valuable in pharmaceutical synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like hydroxide ion, methoxide ion, and ammonia are commonly used under basic conditions.
Cross-Coupling: Palladium catalysts and aryl boronates are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be formed.
Biaryl Compounds: Cross-coupling reactions yield biaryl compounds, which are important intermediates in drug synthesis.
Scientific Research Applications
2-Chloro-6-fluoro-4-iodopyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-iodopyridine in chemical reactions is primarily influenced by the presence of halogen atoms, which affect the electronic properties of the pyridine ring. The electron-withdrawing nature of chlorine, fluorine, and iodine atoms makes the compound less basic and more reactive towards nucleophiles . This reactivity is exploited in various synthetic transformations, including nucleophilic substitution and cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodopyridine: Lacks the fluorine substituent, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-Fluoro-4-iodopyridine: Lacks the chlorine substituent, which may affect its reactivity and applications.
2-Chloro-6-fluoropyridine: Lacks the iodine substituent, which limits its use in cross-coupling reactions.
Uniqueness
2-Chloro-6-fluoro-4-iodopyridine is unique due to the combination of chlorine, fluorine, and iodine substituents, which impart distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields, including medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
2-chloro-6-fluoro-4-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-1-3(8)2-5(7)9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKWWQMXUZDQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methylmorpholin-4-yl)-9-(3-methyl-2-oxobutyl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12500022.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)

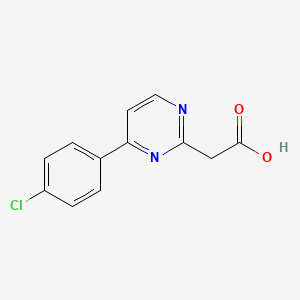
![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
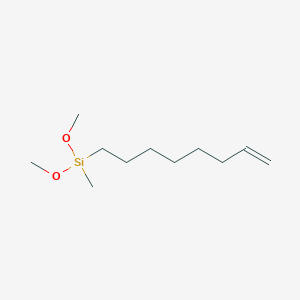
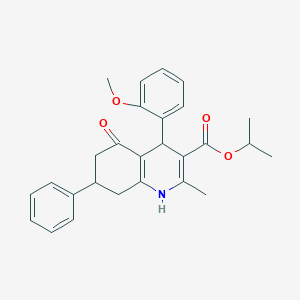
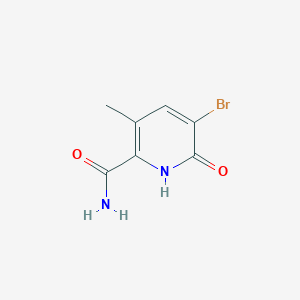
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)
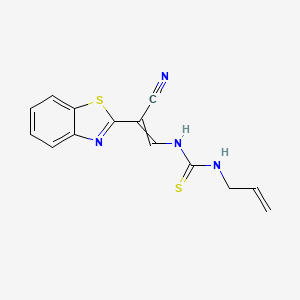
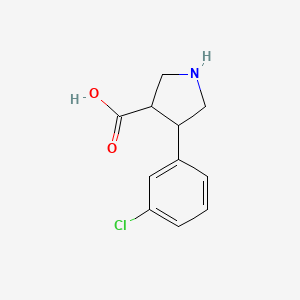
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
